2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene moiety attached to an isothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalene derivatives with isothiazolone precursors. One common method includes the use of naphthalene-2-carbaldehyde and 3-mercapto-1,2,4-triazole under specific conditions to form the desired isothiazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to other sulfur-containing heterocycles.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or cellular membranes. The isothiazolone ring is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one
- 2-(Phenylmethyl)isothiazol-3(2H)-one
- 2-(Benzyl)isothiazol-3(2H)-one
Uniqueness
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other isothiazolone derivatives that may have different substituents.
Properties
CAS No. |
918107-63-8 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS/c16-14-7-8-17-15(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2 |
InChI Key |
VKZAXEGRPXHCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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